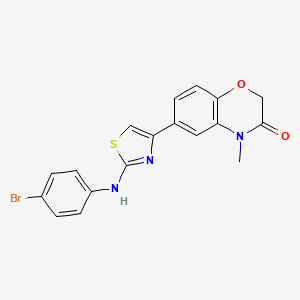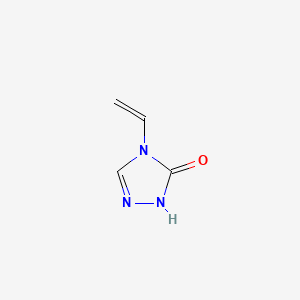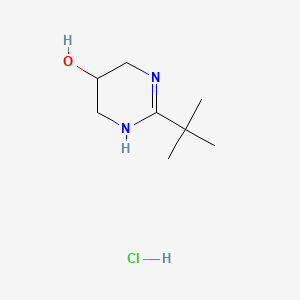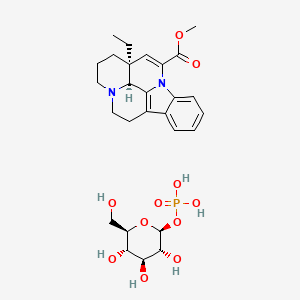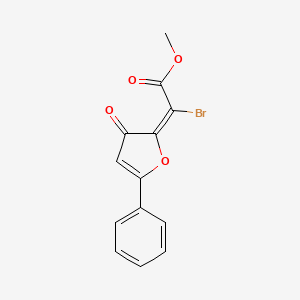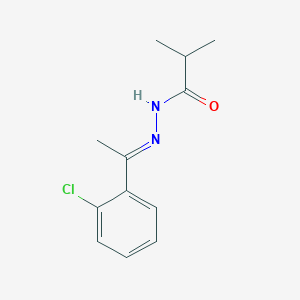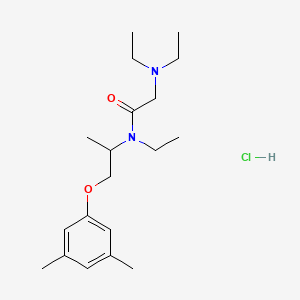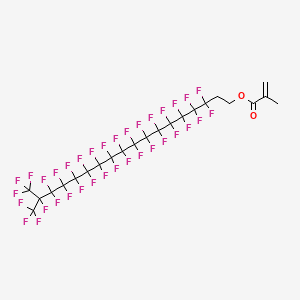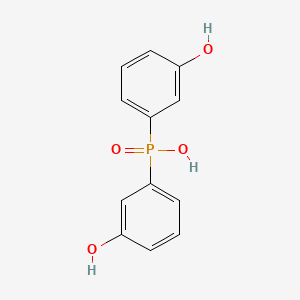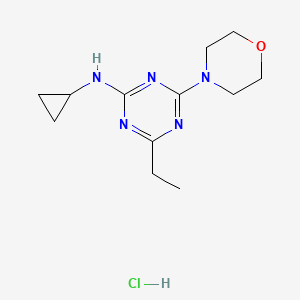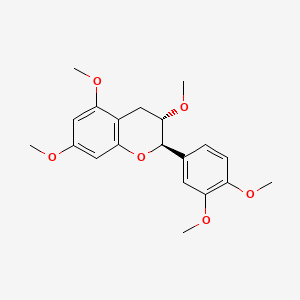
Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine ethyl ester is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a chloro-substituted naphthyridine ring, a diethylamino carbonyl group, and a glycine ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine ethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the chloro and diethylamino carbonyl groups. The final step involves the esterification of glycine with ethyl alcohol under acidic conditions to form the ethyl ester moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
N-(4-Chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce amine derivatives.
科学研究应用
N-(4-Chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-Chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Indole Derivatives: Known for their diverse biological activities, indole derivatives have structural similarities with naphthyridine compounds.
Uniqueness
N-(4-Chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted naphthyridine ring and diethylamino carbonyl group make it a versatile compound for various applications.
属性
CAS 编号 |
156991-96-7 |
|---|---|
分子式 |
C17H21ClN4O3 |
分子量 |
364.8 g/mol |
IUPAC 名称 |
ethyl 2-[[4-chloro-3-(diethylcarbamoyl)-1,8-naphthyridin-2-yl]amino]acetate |
InChI |
InChI=1S/C17H21ClN4O3/c1-4-22(5-2)17(24)13-14(18)11-8-7-9-19-15(11)21-16(13)20-10-12(23)25-6-3/h7-9H,4-6,10H2,1-3H3,(H,19,20,21) |
InChI 键 |
AMDFHFGFFYESKH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




